molecular formula C19H26N2O4 B5819954 N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide

Número de catálogo B5819954
Peso molecular: 346.4 g/mol
Clave InChI: YVCSCXYZBFJGEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.

Aplicaciones Científicas De Investigación

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide inhibits the growth of a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In vivo studies have also demonstrated that N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide can inhibit the growth of tumor xenografts in mice. N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has also been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and gemcitabine.

Mecanismo De Acción

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis. N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has also been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and gemcitabine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide is its specificity for Aurora A kinase, which reduces the likelihood of off-target effects. Another advantage is its ability to enhance the effectiveness of other anticancer agents. However, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in vitro and in vivo.

Direcciones Futuras

There are several future directions for the research on N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its effectiveness in other types of cancer, such as ovarian and pancreatic cancer. Additionally, future research could focus on improving the solubility and stability of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide to enhance its effectiveness in vivo.

Métodos De Síntesis

The synthesis of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide involves a multi-step process that starts with the reaction of 4-morpholinobenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(4-morpholinyl)-2-oxoacetate. This intermediate is then reacted with 3-nitrophenylboronic acid to form the boronate ester, which is subsequently reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with cyclohexylamine to form the final product, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide.

Propiedades

IUPAC Name

N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(21-9-11-24-12-10-21)14-25-17-8-4-7-16(13-17)20-19(23)15-5-2-1-3-6-15/h4,7-8,13,15H,1-3,5-6,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCSCXYZBFJGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.